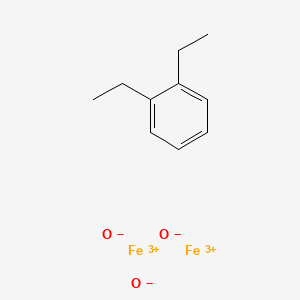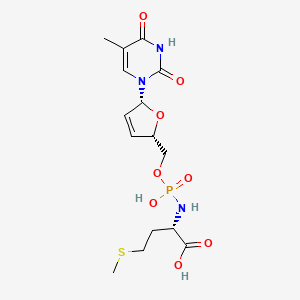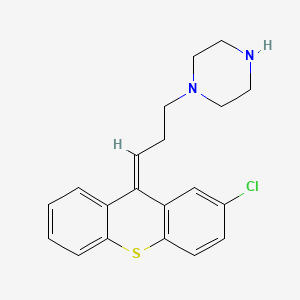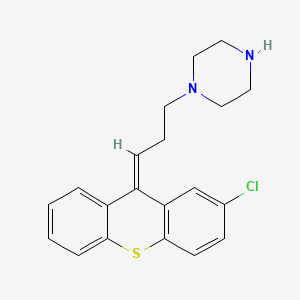
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is an organic compound known for its diverse applications in medicinal chemistry. It is a derivative of thioxanthene and piperazine, characterized by the presence of a chloro-substituted thioxanthene moiety linked to a piperazine ring through a propylidene bridge. This compound is notable for its pharmacological properties, particularly in the field of antipsychotic medications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- typically involves multiple steps:
Formation of Thioxanthene Derivative: The initial step involves the synthesis of a thioxanthene derivative, which is achieved through the chlorination of thioxanthene.
Formation of Propylidene Bridge: The chlorinated thioxanthene is then reacted with a propylidene group to form the intermediate compound.
Coupling with Piperazine: The final step involves the coupling of the intermediate with piperazine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
化学反应分析
Types of Reactions
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its corresponding dihydro derivative.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
科学研究应用
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent due to its ability to modulate neurotransmitter receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with dopamine receptors in the brain. It acts as an antagonist at D1 and D2 dopamine receptors, which helps in modulating the dopaminergic activity associated with psychotic disorders. This interaction leads to a reduction in symptoms such as hallucinations and delusions .
相似化合物的比较
Similar Compounds
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to selectively interact with dopamine receptors makes it a valuable compound in the treatment of psychotic disorders .
属性
CAS 编号 |
21642-94-4 |
|---|---|
分子式 |
C20H21ClN2S |
分子量 |
356.9 g/mol |
IUPAC 名称 |
1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
InChI |
InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5- |
InChI 键 |
SLTQOJGWYUTULB-BNCCVWRVSA-N |
手性 SMILES |
C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
规范 SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


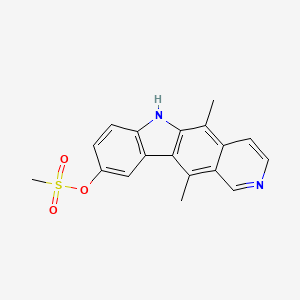

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
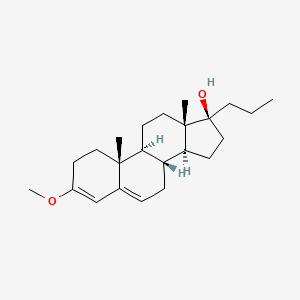
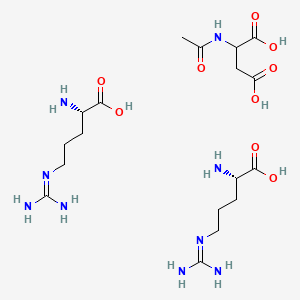

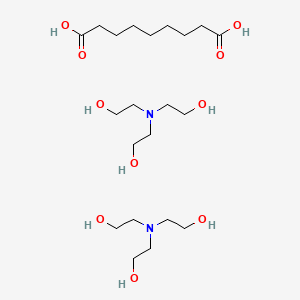
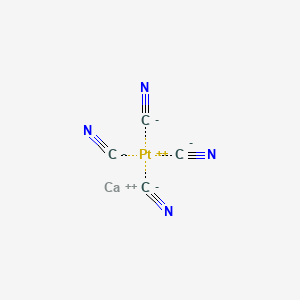

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)

